molecular formula C13H10O3 B14503014 Methanone, (2,6-dihydroxyphenyl)phenyl- CAS No. 63411-81-4

Methanone, (2,6-dihydroxyphenyl)phenyl-

Cat. No.: B14503014
CAS No.: 63411-81-4
M. Wt: 214.22 g/mol
InChI Key: HQEPZWYPQQKFLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, (2,6-dihydroxyphenyl)phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of Methanone, (2,6-dihydroxyphenyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,6-dihydroxyphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the carbonyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

Methanone, (2,6-dihydroxyphenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antioxidant properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and UV stabilizers.

Mechanism of Action

The mechanism by which Methanone, (2,6-dihydroxyphenyl)phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting their stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (2,4-dihydroxyphenyl)phenyl-: Similar in structure but with hydroxyl groups at the 2 and 4 positions.

    Benzophenone: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    Hydroxybenzophenones: A broader class of compounds with varying positions of hydroxyl groups.

Uniqueness

Methanone, (2,6-dihydroxyphenyl)phenyl- is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and interaction with other molecules. This distinct structure allows for specialized applications in various fields, setting it apart from other benzophenone derivatives.

Properties

CAS No.

63411-81-4

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2,6-dihydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H10O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8,14-15H

InChI Key

HQEPZWYPQQKFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2O)O

Origin of Product

United States

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